2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and an indene moiety
Preparation Methods
The synthesis of 2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions: Reagents such as I2 and TBHP are commonly used in the synthesis and modification of this compound.
Scientific Research Applications
2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide stands out due to its unique combination of structural features. Similar compounds include those with triazole and pyridine rings but lacking the indene moiety, which may result in different biological activities and properties.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C21H21N5OS/c27-19(23-17-5-4-14-2-1-3-16(14)12-17)13-28-21-25-24-20(26(21)18-6-7-18)15-8-10-22-11-9-15/h4-5,8-12,18H,1-3,6-7,13H2,(H,23,27) |
InChI Key |
COLJRCCCCMMLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4CC4)C5=CC=NC=C5 |
Origin of Product |
United States |
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